(3,5-Dimethoxy-4-methylphenyl)-[4-(3-phenylprop-2-enyl)piperazin-1-yl]methanone
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Overview
Description
(3,5-Dimethoxy-4-methylphenyl)-[4-(3-phenylprop-2-enyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of aromatic and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxy-4-methylphenyl)-[4-(3-phenylprop-2-enyl)piperazin-1-yl]methanone typically involves multi-step organic reactionsThe final step often involves the coupling of the phenylprop-2-enyl group under specific conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethoxy-4-methylphenyl)-[4-(3-phenylprop-2-enyl)piperazin-1-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(3,5-Dimethoxy-4-methylphenyl)-[4-(3-phenylprop-2-enyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3,5-Dimethoxy-4-methylphenyl)-[4-(3-phenylprop-2-enyl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethoxy-4-methylphenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone
- 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane
Uniqueness
Compared to similar compounds, (3,5-Dimethoxy-4-methylphenyl)-[4-(3-phenylprop-2-enyl)piperazin-1-yl]methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H28N2O3 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
(3,5-dimethoxy-4-methylphenyl)-[4-(3-phenylprop-2-enyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H28N2O3/c1-18-21(27-2)16-20(17-22(18)28-3)23(26)25-14-12-24(13-15-25)11-7-10-19-8-5-4-6-9-19/h4-10,16-17H,11-15H2,1-3H3 |
InChI Key |
MUBHHOGTXYLWBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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